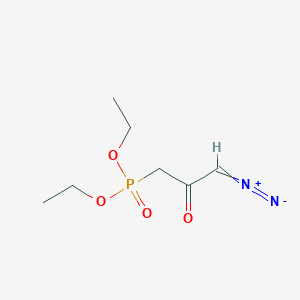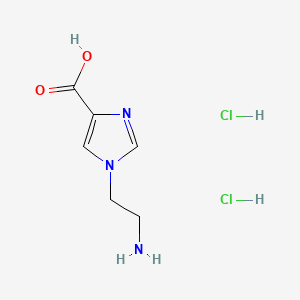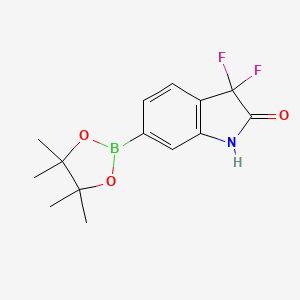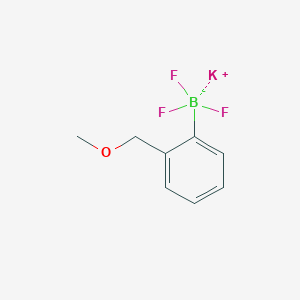
Potassium trifluoro(2-(methoxymethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-(methoxymethyl)phenyl)borate is a specialized organoboron compound. It is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-(methoxymethyl)phenyl)borate can be synthesized through a series of reactions involving boronic acids, boronate esters, and organoboranes. These reactions typically involve the use of potassium fluoride and trifluoroborate salts under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-(methoxymethyl)phenyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: This is one of the primary reactions, where the trifluoroborate group is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and solvents such as water or organic solvents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-(methoxymethyl)phenyl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro(2-(methoxymethyl)phenyl)borate exerts its effects involves the formation of stable bonds with other molecules. This is primarily achieved through the Suzuki-Miyaura coupling reaction, where the compound acts as a coupling partner to form biaryl compounds. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Potassium trifluoro(2-(methoxymethyl)phenyl)borate is unique due to its specific functional group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in certain chemical reactions and applications where other compounds may not perform as effectively .
Propiedades
Fórmula molecular |
C8H9BF3KO |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-[2-(methoxymethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-6-7-4-2-3-5-8(7)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
Clave InChI |
LIRXNVKWCYRPGH-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1COC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

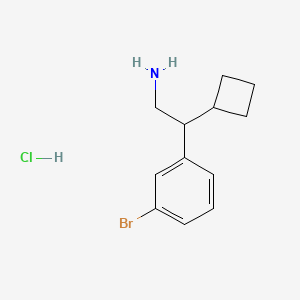

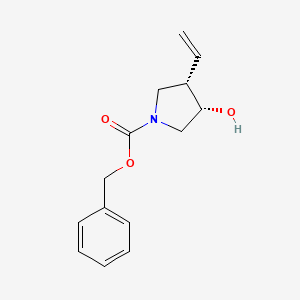
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)

